![molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4](/img/structure/B2778597.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . This moiety is often found in various pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR . These techniques can provide information about the crystal structure, functional groups, electronic transitions, and chemical shifts of the compound .Scientific Research Applications
Sigma-2 Receptor Probe
The compound has been explored as a novel sigma-2 receptor probe, indicating its utility in studying sigma2 receptors in vitro. The development and evaluation of this compound, along with its radiolabeled analogs, have helped in understanding the pharmacologic profile of sigma2 receptors, making it a valuable tool for receptor binding studies (Xu et al., 2005).
Antipsychotic Agents
Research into antipsychotic agents has also utilized similar compounds, focusing on their synthesis, antidopaminergic properties, and the potential to indicate a low tendency to induce extrapyramidal side effects in humans. This area of study highlights the compound's relevance in developing treatments for psychiatric disorders (Högberg et al., 1990).
Molecular Interactions
The molecular structure and intermolecular interactions of related benzamide derivatives have been analyzed through acylation reactions, characterized by NMR, and crystallography. This research is crucial for understanding the compound's behavior in different environments and for designing drugs with optimal interaction profiles (Karabulut et al., 2014).
Antimicrobial and Antioxidant Activities
A study focusing on the antimicrobial and antioxidant activities of a new benzamide isolated from endophytic Streptomyces highlights the compound's potential in addressing microbial infections and oxidative stress. This research opens avenues for developing therapeutic agents based on benzamide derivatives (Yang et al., 2015).
Antioxidant Agents
The preparation and evaluation of N-arylbenzamides, including compounds similar to the one , have shown promising antioxidative properties. This study underscores the potential of such compounds in designing potent antioxidants, beneficial for preventing oxidative stress-related diseases (Perin et al., 2018).
Serotonin-3 Receptor Antagonists
Research into the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which include similar structural features, has identified potent serotonin-3 receptor antagonists. This highlights the compound's relevance in studying and potentially treating conditions associated with serotonin regulation (Kuroita et al., 1996).
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUWZBZITQCPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.